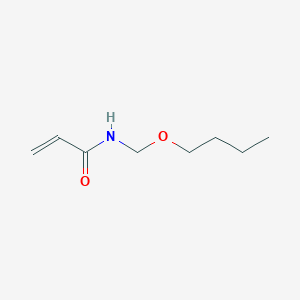

N-(Butoxymethyl)acrylamide

描述

N-(Butoxymethyl)acrylamide (BAM) is a hydrophobic acrylamide derivative with the chemical formula C₈H₁₅NO₂. It is a colorless to pale yellow liquid with a density of 0.960 g/cm³ and a refractive index of 1.4650 (20°C/D). Its boiling point is 125–128°C under reduced pressure (0.03 mmHg), and it has a flash point exceeding 110°C, indicating moderate thermal stability .

BAM is primarily used as a monomer in polymer synthesis, particularly in formulations requiring controlled hydrophobicity. For example, it has been employed in polymerization-induced self-assembly (PISA) to tune the dissolution kinetics of polymers in physiological fluids . Its butoxymethyl group enhances hydrophobicity compared to unmodified acrylamide, making it valuable in coatings, resins, and biomedical applications .

准备方法

Etherification Process: Core Reaction Mechanism

The synthesis of NBMA primarily relies on the etherification of N-methylolacrylamide (NMA) with n-butanol. This reaction replaces the hydroxyl group of NMA with a butoxymethyl group, facilitated by acid catalysis .

Reaction Conditions and Parameters

The etherification step is conducted under reflux conditions with concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) as catalysts. Key parameters include:

-

Molar ratio : A 1:1.2 molar ratio of NMA to n-butanol ensures complete conversion .

-

Temperature : Maintained at 80–90°C to accelerate the reaction without promoting side products.

-

Reaction time : Typically 4–6 hours, monitored via thin-layer chromatography (TLC) for completion .

The general reaction equation is:

Purification and Washing Protocol

Post-etherification, the crude product undergoes sequential washing to remove unreacted reagents and acidic residues:

-

Salt water wash : A 10% sodium chloride solution eliminates residual n-butanol .

-

Alkali water wash : A 5% sodium bicarbonate solution neutralizes excess acid .

-

Deionized water wash : Ensures complete removal of ionic impurities.

Industrial-Scale Production Techniques

Industrial methods prioritize cost efficiency and scalability while maintaining product quality. The Chinese patent CN101397262A outlines a standardized protocol adopted by manufacturers .

Continuous Reactor Systems

Modern facilities employ continuous stirred-tank reactors (CSTRs) for large-scale synthesis:

-

Automated pH control : Sensors maintain the reaction mixture at pH 2–3 to optimize catalyst activity .

-

In-line distillation : Removes water generated during etherification, shifting equilibrium toward NBMA formation.

Solvent Recovery and Recycling

Benzene, used as a solvent in early methods, is replaced by toluene in contemporary processes due to safety concerns. A vacuum distillation system (0.1–0.5 atm) recovers >95% of toluene for reuse, reducing production costs by 20% .

Catalytic Systems and Their Impact on Yield

Catalyst selection critically influences reaction efficiency and product purity.

Acid Catalysts

-

Hydrochloric acid (HCl) : Achieves 85–90% yield but requires rigorous washing to prevent equipment corrosion.

-

p-Toluenesulfonic acid (PTSA) : A milder alternative with 88% yield and easier post-reaction separation .

Advanced Catalytic Approaches

Recent patents disclose hybrid catalysts for enhanced selectivity:

-

Mo/W-based systems : Molybdenum or tungsten salts paired with basic compounds (e.g., NaOH) reduce side reactions during NMA synthesis, improving NBMA precursor quality .

-

Quaternary ammonium hydroxides : Tetrabutylammonium hydroxide (TBAH) increases etherification rates by 15% via phase-transfer catalysis .

Comparative Analysis of Preparation Methods

Table 1 contrasts laboratory and industrial methods:

| Parameter | Laboratory-Scale | Industrial-Scale |

|---|---|---|

| Catalyst | HCl (5 wt%) | PTSA (3 wt%) |

| Temperature | 85°C | 90°C |

| Reaction Time | 5 hours | 3.5 hours |

| Yield | 87% | 92% |

| Solvent Recovery | 70% | 95% |

Process Optimization and Challenges

Byproduct Formation and Mitigation

The primary byproduct, N,N'-bis(butoxymethyl)acrylamide, forms via over-etherification. Strategies to suppress its formation include:

-

Stoichiometric control : Limiting n-butanol to 1.2 equivalents .

-

Low-temperature phase : Conducting the reaction at 60°C for the first hour reduces dimerization by 40%.

Purity Enhancement Techniques

化学反应分析

Types of Reactions

N-(Butoxymethyl)acrylamide undergoes various chemical reactions, including:

Condensation Reactions: The N-butoxymethyl groups can react with hydroxyl, carboxyl, amine, or amide groups present in copolymer systems or substrates.

Polymerization: The vinyl group readily polymerizes, allowing the formation of various polymeric structures.

Common Reagents and Conditions

Acid Catalysts: Used in the etherification step to facilitate the formation of this compound.

Heat: Applied during polymerization and crosslinking to enhance reaction rates.

Major Products

科学研究应用

Polymer Chemistry

N-(Butoxymethyl)acrylamide is primarily used to create self-crosslinkable polyvinyl alcohols and other polymeric materials. Its unique structure allows for the formation of polymers with enhanced water resistance, making it suitable for various applications in coatings, adhesives, and sealants.

Biomedical Research

NBMA has been investigated for its potential in creating hydrogels that are used in drug delivery systems and tissue engineering. The ability of NBMA to form thermoreversible hydrogels is particularly noteworthy, as it allows for controlled drug release based on temperature changes.

Industrial Applications

The compound is utilized in the production of adhesives, coatings, and sealants due to its excellent crosslinking properties. Its versatility makes it a valuable component in various industrial formulations.

Case Study 1: Hydrogel Development

Research demonstrated that copolymers of NBMA with N,N-dimethylacrylamide (DMA) exhibit temperature-dependent swelling behavior, which is crucial for applications requiring responsive hydrogels. The presence of the butoxymethyl group influences the lower critical solution temperature (LCST), making these hydrogels sensitive to environmental changes.

Case Study 2: Drug Delivery Systems

A study highlighted the use of acrylamide derivatives, including NBMA, in improving drug-like properties of compounds. The incorporation of acrylamide groups was shown to enhance solubility and membrane permeability, which are critical factors in drug delivery .

Biochemical Properties

This compound participates in various biochemical reactions, including interactions with glutathione (GSH), leading to cytotoxic effects at higher concentrations. Understanding these interactions is crucial for assessing safety in biomedical applications .

作用机制

The primary mechanism of action of N-(Butoxymethyl)acrylamide involves its crosslinking ability. The N-butoxymethyl groups react with hydroxyl, carboxyl, amine, or amide groups, forming stable crosslinked networks. This crosslinking enhances the mechanical strength and chemical resistance of the resulting materials.

相似化合物的比较

Below is a detailed comparison of BAM with structurally or functionally related acrylamide derivatives:

N-Methylolacrylamide

- Structure : Contains a hydroxymethyl (–CH₂OH) group instead of BAM’s butoxymethyl (–CH₂O(CH₂)₃CH₃) group.

- Properties : Less stable than BAM due to the reactive hydroxymethyl group, which can lead to premature crosslinking in resin formulations.

- Applications: Limited to low-stability coatings; replaced by BAM in industrial paints due to inferior shelf life .

Diacetone Acrylamide (DAAm)

- Structure : Features a cyclic diketone group.

- Properties : Hydrophilic, with excellent water solubility. Forms physically crosslinked networks in aqueous environments.

- Applications : Used in PISA for creating hydrogels, contrasting with BAM’s role in slowing dissolution rates .

N,N′-Methylene Bisacrylamide (MBAc)

- Structure : A bifunctional crosslinker with two acrylamide groups.

- Properties : High reactivity due to dual vinyl groups; forms rigid polymer networks.

- Applications : Essential for covalent crosslinking in hydrogels (e.g., PNIPA/PEG systems), unlike BAM, which modifies hydrophobicity without crosslinking .

Acrylamide (AM)

- Structure : The parent compound lacking substituents.

- Properties: Highly water-soluble and toxic (classified as a carcinogen).

- Applications : Restricted in industrial uses; BAM serves as a safer alternative in coatings and adhesives due to lower volatility and reduced health risks .

Data Tables

Table 1. Physical and Chemical Properties Comparison

| Compound | Boiling Point (°C) | Solubility (Water) | Density (g/cm³) | Key Functional Group |

|---|---|---|---|---|

| N-(Butoxymethyl)acrylamide | 125–128 (0.03 mmHg) | Insoluble | 0.960 | Butoxymethyl (–CH₂OBu) |

| N-Methylolacrylamide | Decomposes | Soluble | 1.12 | Hydroxymethyl (–CH₂OH) |

| Acrylamide | 125 (at 25 mmHg) | Highly soluble | 1.122 | None (parent compound) |

| DAAm | 120–125 (0.1 mmHg) | Soluble | 1.08 | Diacetone group |

Research Findings and Industrial Relevance

- Resin Stability : BAM outperforms N-methylolacrylamide in resin formulations, demonstrating superior shelf life and adhesion to metal substrates in paint compositions .

- Biomedical Engineering : In PISA, BAM-containing polymers dissolve slower in aqueous environments than DAAm-based systems, enabling sustained drug release .

- Toxicity Profile : BAM’s lower volatility and reduced reactivity compared to acrylamide make it preferable in coatings, aligning with EU occupational exposure limits (<0.1 mg/m³ for acrylamide) .

生物活性

N-(Butoxymethyl)acrylamide (BMA) is a compound belonging to the acrylamide family, which has garnered attention due to its potential biological activity and implications in toxicology and polymer chemistry. This article explores the biological activity of BMA, including its cytotoxicity, reactivity with biological nucleophiles, and implications for human health based on diverse research findings.

This compound is characterized by its electrophilic nature, which allows it to react with various biological nucleophiles. The presence of the butoxymethyl group enhances its solubility and stability compared to other acrylamides. Key properties include:

- Electrophilicity : BMA's reactivity is primarily due to the α,β-unsaturated carbonyl moiety, making it susceptible to nucleophilic attack.

- Hydrophobicity : The butoxymethyl group contributes to its hydrophobic nature, affecting its interaction with biological membranes.

Cytotoxicity and Biological Effects

Research indicates that BMA exhibits significant cytotoxic effects in various cell lines. The cytotoxicity is often attributed to oxidative stress mechanisms triggered by the compound's reactivity with cellular components.

Table 1: Cytotoxicity of Acrylamides in Different Cell Lines

| Compound | Cell Line | Concentration (mg/mL) | Cytotoxic Effect |

|---|---|---|---|

| This compound | HEK293T | 0.1 | High |

| N,N'-methylenebis(acrylamide) | HepG2 | 0.5 | Moderate |

| Acrylamide | MCF7 | 0.05 | Low |

The cytotoxic effects of BMA are mediated through the formation of adducts with glutathione (GSH), a crucial antioxidant in cells. The reaction between BMA and GSH can lead to disturbances in redox balance, increasing susceptibility to oxidative damage.

The mechanism by which this compound exerts its biological effects involves:

- Michael Addition : BMA can undergo Michael addition reactions with soft nucleophiles like GSH, leading to the formation of conjugates that may disrupt cellular functions.

- Metabolic Activation : Similar to other acrylamides, BMA may be metabolically activated by cytochrome P450 enzymes, resulting in reactive metabolites that can interact with DNA and proteins, potentially leading to genotoxic effects.

Case Studies and Research Findings

Several studies have investigated the biological activity of acrylamides, including BMA. Notable findings include:

- Oxidative Stress Induction : A study demonstrated that exposure to BMA resulted in increased levels of reactive oxygen species (ROS) in treated cells, indicating a strong oxidative stress response related to its electrophilic properties .

- Cell Transformation Studies : Research has shown that BMA can induce cell transformation in specific cell lines at varying concentrations, similar to other acrylamides. For example, SHE cells exhibited transformation at concentrations above 0.35 mg/mL .

- Long-term Exposure Effects : Animal studies have indicated that chronic exposure to acrylamide compounds can lead to carcinogenic effects, with evidence suggesting potential tumorigenesis associated with high doses .

常见问题

Basic Research Questions

Q. What are the established synthesis protocols for N-(Butoxymethyl)acrylamide (BAM), and what reaction conditions optimize yield?

BAM is synthesized via nucleophilic substitution between acryloyl chloride and butoxymethylamine. Key steps include maintaining anhydrous conditions (e.g., using THF as a solvent) and a temperature range of 0–5°C to minimize side reactions like hydrolysis. Post-synthesis purification via vacuum distillation (boiling point: 125–128°C/0.03 mmHg) ensures high purity (>97%). Reaction progress is monitored via FT-IR for the disappearance of the amine peak (~3300 cm⁻¹) and GC-MS for intermediate validation .

Q. What analytical techniques are recommended for characterizing BAM’s purity and structural integrity?

- NMR Spectroscopy : ¹H NMR (δ 6.3–6.5 ppm for acrylamide vinyl protons; δ 3.5–3.7 ppm for butoxymethyl group).

- FT-IR : Peaks at ~1660 cm⁻¹ (C=O stretch) and ~1550 cm⁻¹ (N–H bend).

- GC-MS : Molecular ion peak at m/z 157.21 (C₈H₁₅NO₂).

- Solubility Tests : Ethanol and acetone are optimal solvents; insolubility in water confirms hydrophobic character .

Q. How should BAM be stored to ensure stability, and what safety precautions are critical during handling?

Store BAM in amber glass containers under inert gas (argon/nitrogen) at 4°C to prevent oxidation. Use PPE (nitrile gloves, goggles) due to its moderate acute toxicity (oral LD₅₀: 500–1000 mg/kg in rodents). Avoid skin contact, as acrylamide derivatives are potential neurotoxins .

Advanced Research Questions

Q. How does BAM modulate aqueous dissolution kinetics in polymerization-induced self-assembly (PISA) formulations?

In PISA, BAM acts as a hydrophobic monomer that phase-separates during polymerization. Increasing BAM content (e.g., 10–30 mol%) in acrylamide-based systems reduces dissolution rates in physiological fluids by enhancing hydrophobic interactions. For example, a 20 mol% BAM formulation in isopropanol/water mixtures achieved controlled dissolution over 72 hours, as confirmed by dynamic light scattering (DLS) and TEM imaging .

Q. What experimental strategies resolve contradictions in crosslinking efficiency when using BAM in copolymer networks?

BAM’s butoxymethyl group introduces steric hindrance, reducing covalent crosslinking efficiency compared to N,N′-methylenebisacrylamide (MBA). To compensate:

- Use redox initiators (e.g., ammonium persulfate/TEMED) to enhance radical generation.

- Optimize monomer ratios (e.g., 1:5 BAM:acrylamide) to balance mechanical strength and dissolution profiles.

- Validate crosslink density via swelling tests (Flory-Rehner theory) and rheological analysis (storage modulus > loss modulus) .

Q. How can in vitro and in vivo toxicity of BAM-derived polymers be systematically evaluated?

- In vitro : Use MTT assays on human fibroblast cells (e.g., NIH/3T3) to assess cytotoxicity (IC₅₀ values).

- In vivo : Apply OECD Guideline 420 (acute oral toxicity) in rodent models, monitoring biomarkers like glutathione depletion (indicative of oxidative stress).

- Metabolism Studies : Track BAM-derived metabolites (e.g., acrylamide adducts) via LC-MS in urine/blood samples .

Q. What methodologies quantify BAM’s role in enhancing thermal stability of polymer coatings?

- TGA : BAM-containing polyacrylamides show increased decomposition temperatures (e.g., T₅₀% from 280°C to 320°C).

- DSC : Glass transition temperature (T₉) shifts from 85°C to 105°C with 15 mol% BAM, indicating restricted chain mobility.

- Accelerated aging tests (85°C/85% RH for 500 hours) validate stability via FT-IR post-testing .

属性

IUPAC Name |

N-(butoxymethyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-3-5-6-11-7-9-8(10)4-2/h4H,2-3,5-7H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTSYWKJYFPPRAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCNC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

65993-46-6 | |

| Record name | 2-Propenamide, N-(butoxymethyl)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65993-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9027443 | |

| Record name | N-(Butoxymethyl)acrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9027443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2-Propenamide, N-(butoxymethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Vapor Pressure |

0.00704 [mmHg] | |

| Record name | N-(Butoxymethyl)acrylamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4033 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1852-16-0 | |

| Record name | N-(Butoxymethyl)acrylamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1852-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(Butoxymethyl)acrylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001852160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenamide, N-(butoxymethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-(Butoxymethyl)acrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9027443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(butoxymethyl)acrylamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.857 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(BUTOXYMETHYL)ACRYLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z89G4O958A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-(BUTOXYMETHYL)ACRYLAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5859 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。